3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
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Overview
Description
3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its benzodiazole ring structure, which is a common motif in many biologically active molecules .
Preparation Methods
The synthesis of 3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with 3-chloropropan-1-ol under basic conditions . The reaction is carried out in a suitable solvent, such as acetonitrile, at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors . The benzodiazole ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol can be compared with other benzodiazole derivatives, such as:
1-methyl-1H-1,3-benzodiazole: Lacks the propanol group, making it less versatile in certain chemical reactions.
3-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol: Similar structure but without the methyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(1-methylbenzimidazol-2-yl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-10-6-3-2-5-9(10)13-11(14)12-7-4-8-15/h2-3,5-6,15H,4,7-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGXLUSVOJZCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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